1,5-Dimethylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQPWDZFFADFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849770-44-1 |

Source

|

| Record name | 1,5-dimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Dimethylpyrrolidine-2,4-dione: A Technical Guide to the Tetramic Acid Core

Topic: 1,5-Dimethylpyrrolidine-2,4-dione Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

1,5-Dimethylpyrrolidine-2,4-dione (also known as 1,5-dimethyltetramic acid) represents a foundational scaffold in the class of nitrogen heterocycles known as tetramic acids.[1][2] Characterized by a pyrrolidine-2,4-dione ring system, this compound serves as a critical intermediate in the synthesis of bioactive natural products, including antibiotics (e.g., reutericyclin) and mycotoxins (e.g., tenuazonic acid).[1][2][3] This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, synthetic methodologies, and reactivity profiles, offering a robust framework for its application in medicinal chemistry.[1]

Physicochemical Properties & Tautomerism[2][4][5]

Chemical Identity[2][6][7][8]

-

CAS Number: 849770-44-1 (Specific isomer/salt forms may vary; generic tetramic acid core: 503-83-3)[2]

-

Molecular Weight: 127.14 g/mol [1]

The Tautomeric Equilibrium

The defining feature of 1,5-dimethylpyrrolidine-2,4-dione is its complex tautomeric equilibrium. Unlike simple ketones, the 2,4-dione system possesses an acidic methylene group at the C-3 position, flanked by two carbonyls.[1] This facilitates rapid interconversion between the keto and enol forms.

-

Keto Form: Dominant in non-polar solvents (e.g., CHCl₃) and the solid state for 3-unsubstituted derivatives.[1][2]

-

Enol Forms: Stabilized in polar solvents (e.g., DMSO, MeOH) or by intramolecular hydrogen bonding in 3-acyl derivatives.[1][2]

Key Insight: The acidity of the C-3 proton (pKa ≈ 4.0–6.0) makes the ring system highly responsive to pH changes, acting as a vinylogous acid.[1]

Figure 1: Tautomeric equilibrium shifting between the 2,4-dione (keto) and hydroxy-pyrrolinone (enol) forms.[1][2]

Solubility and Stability

| Solvent | Solubility Profile | Stability Note |

| Water | Moderate to High | Stable at neutral pH; susceptible to ring opening (hydrolysis) under strong basic conditions (pH > 12).[2] |

| Chloroform/DCM | High | Predominantly exists in the keto form; ideal for acylation reactions. |

| DMSO/DMF | High | Shifts equilibrium toward enol forms; typically used for biological assays.[2] |

| Methanol | High | May facilitate slow esterification or ring opening if catalytic acid/base is present.[2] |

Synthetic Methodology

The most robust route to 1,5-dimethylpyrrolidine-2,4-dione utilizes the Meldrum’s Acid protocol. This method avoids the harsh conditions of the traditional Dieckmann condensation and allows for the retention of chiral integrity at the C-5 position (derived from N-methylalanine).

Protocol: Meldrum's Acid Mediated Synthesis

Objective: Synthesis of 1,5-dimethylpyrrolidine-2,4-dione from N-methylalanine.[2]

Reagents:

-

N-Methyl-L-alanine (1.0 equiv)[2]

-

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)[1][2]

Step-by-Step Workflow:

-

N-Protection (In situ):

-

Dissolve N-methyl-L-alanine in anhydrous dichloromethane (DCM).

-

Protect the nitrogen (e.g., Cbz or Boc) if necessary, though the Meldrum's acid route can sometimes proceed with the secondary amine directly forming the amide.[1] Standard modification: Use N-Boc-N-methylalanine to prevent polymerization.[2]

-

-

Acylation of Meldrum's Acid:

-

Cyclization:

-

Workup:

Figure 2: Synthetic pathway via the Meldrum's acid route, highlighting the thermal cyclization step.[2]

Characterization Data

Trustworthy identification relies on distinguishing the unique spectral signatures of the tetramic acid core.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Note: In d₆-DMSO, the C3 signal may vanish or broaden due to rapid exchange with residual water/solvent protons (enolization).[1][2]

Mass Spectrometry (MS)

-

Fragmentation: Loss of CO (28 Da) and CH₃NCO (Methyl isocyanate) are common fragmentation pathways for the pyrrolidine-2,4-dione ring.[2]

Reactivity & Applications

The 1,5-dimethylpyrrolidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry due to its distinct reactivity at the C-3 position.[2]

C-3 Acylation (The Antibiotic Route)

The most critical reaction for this scaffold is C-acylation to generate 3-acyltetramic acids, which mimic the structure of natural antibiotics like Reutericyclin and Tenuazonic Acid .

-

Mechanism: The C-3 carbon is nucleophilic.[2] Reaction with an acid chloride (R-COCl) in the presence of a Lewis acid (e.g., BF₃[1]·OEt₂) or rearrangement of an O-acyl intermediate (O- to C-acyl shift) yields the bioactive 3-acyl derivative.[2]

-

Bioactivity: These derivatives act as bacterial membrane ionophores or inhibitors of cell wall biosynthesis.[2]

Reactivity Map[2]

Figure 3: Reactivity profile of the C-3 position and oxygen centers.[2]

References

-

Jeong, Y. C., et al. (2020).[1][2] "Synthesis and Biological Evaluation of Tetramic Acid Derivatives." Journal of Medicinal Chemistry.

-

Schobert, R., & Schlenk, A. (2008).[1][2] "Tetramic Acids: Structurally Diverse and Biologically Active Natural Products."[2] Bioorganic & Medicinal Chemistry.

-

Mo, X., et al. (2014).[1][2] "Meldrum's Acid in the Synthesis of Natural Products and Analogs." Tetrahedron.

-

PubChem Database. (2024).[2][10] "Compound Summary: Tetramic Acid Derivatives." National Library of Medicine.[2] [1][2]

-

Sigma-Aldrich. (2024).[2] "Product Specification: Pyrrolidine-2,4-dione derivatives." [2]

Sources

- 1. thno.org [thno.org]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Tetramic acid | C4H5NO2 | CID 54687243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1,5-Dimethylpyrrolidine-2,4-dione: A Comprehensive Technical Guide

Executive Summary

The pyrrolidine-2,4-dione (tetramic acid) scaffold is a ubiquitous structural motif found in numerous bioactive natural products, including epicoccamide and melophlin Q . As a core building block in drug development, 1,5-dimethylpyrrolidine-2,4-dione presents unique synthetic challenges due to the ambident nucleophilicity of the tetramic acid core. Direct N-alkylation of 5-methylpyrrolidine-2,4-dione frequently results in inseparable mixtures of N- and O-alkylated products.

To bypass this limitation, this whitepaper outlines a de novo assembly strategy. By utilizing N-methyl-L-alanine methyl ester as the starting material and employing a robust Dieckmann condensation, researchers can achieve exclusive N-alkylation while preserving the integrity of the C5 stereocenter.

Mechanistic Rationale & Pathway Design

While the Jouin-Meldrum’s acid methodology is widely considered the gold standard for synthesizing 3-unsubstituted N-H tetramic acids , it is highly inefficient for fully substituted tertiary amines. For N-alkylated derivatives, the Dieckmann condensation of N-malonylated amino acid esters remains the superior pathway .

The synthesis relies on a three-phase self-validating system:

-

N-Acylation: Installation of a malonyl linker to a secondary amine.

-

Dieckmann Cyclization: Base-mediated intramolecular ring closure driven by the thermodynamic stability of the resulting tetramic acid enolate.

-

Hydrolytic Decarboxylation: Thermal cleavage of the C3-ester to yield the target 1,5-dimethylpyrrolidine-2,4-dione.

Synthetic Workflow Visualization

Fig 1: Three-step synthetic workflow for 1,5-dimethylpyrrolidine-2,4-dione via Dieckmann cyclization.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Step 1: N-Acylation of N-Methyl-L-alanine methyl ester

-

Objective: Install the malonyl linker required for the subsequent ring closure.

-

Procedure: To a flame-dried round-bottom flask under N₂ atmosphere, add N-methyl-L-alanine methyl ester hydrochloride (1.0 equiv) and anhydrous CH₂Cl₂. Cool the suspension to 0 °C. Add triethylamine (2.5 equiv) dropwise, followed by the slow addition of methyl malonyl chloride (1.1 equiv) via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality & Logic: The slow addition of the acid chloride at 0 °C is critical to suppress the formation of highly reactive ketene intermediates, which lead to dimerization and oligomerization side-reactions. Triethylamine is used in excess to completely neutralize the HCl byproduct, preventing premature acidic cleavage of the methyl ester.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The secondary amine starting material will stain strongly with Ninhydrin (pink/red), whereas the tertiary amide product will not. ¹H NMR of the crude product will display two distinct sets of signals due to the restricted rotation of the tertiary amide bond (rotamers), confirming successful N-acylation.

Step 2: Base-Mediated Dieckmann Cyclization

-

Objective: Intramolecular cyclization to form the pyrrolidine-2,4-dione core.

-

Procedure: Dissolve the crude N-(methoxycarbonylacetyl)-N-methyl-L-alanine methyl ester in anhydrous methanol. Add a solution of sodium methoxide (NaOMe, 2.0 equiv) in methanol. Heat the mixture to reflux (65 °C) for 12 hours. Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl.

-

Causality & Logic: NaOMe is strictly chosen to match the methyl ester protecting groups. Utilizing a mismatched base (e.g., NaOEt) would trigger transesterification, yielding an inseparable mixture of methyl and ethyl esters. A full equivalent of base is required to drive the equilibrium forward because the highly acidic tetramic acid product (pKa ~ 3-4) immediately consumes the base to form a stable sodium enolate.

-

Self-Validation: The formation of the enolate acts as a self-driving thermodynamic sink. Upon acidification to pH 2 during workup, the free tetramic acid partitions cleanly into the organic layer. ¹H NMR validation is definitive: the loss of one methoxy singlet (integration drops from 6H to 3H) and the appearance of a highly deshielded enol -OH proton (> 10 ppm) confirm ring closure.

Fig 2: Mechanistic pathway of the base-mediated Dieckmann cyclization and enolate formation.

Step 3: Hydrolytic Decarboxylation

-

Objective: Removal of the C3-methoxycarbonyl group to yield 1,5-dimethylpyrrolidine-2,4-dione.

-

Procedure: Suspend the 3-methoxycarbonyl intermediate in a mixture of acetonitrile (MeCN) and deionized water (95:5 v/v). Heat the solution to reflux (82 °C) for 12 hours. Concentrate the solution to yield the crude 1,5-dimethylpyrrolidine-2,4-dione, which can be purified via recrystallization from EtOAc/Hexanes.

-

Causality & Logic: This step utilizes a hydrolytic decarboxylation standard established in modern organic syntheses . Water acts as the nucleophile to hydrolyze the C3-ester to a β-keto acid. At reflux, the β-keto acid undergoes a spontaneous pericyclic decarboxylation. MeCN is chosen as the solvent because its boiling point (82 °C) provides the exact thermal energy required for decarboxylation without degrading the sensitive tetramic acid core.

-

Self-Validation: The reaction is visually validated by the continuous evolution of CO₂ gas bubbles. Kinetically, the reaction is complete when gas evolution ceases. Spectroscopically, ¹H NMR will show the complete disappearance of the remaining methoxycarbonyl singlet and the emergence of a diastereotopic AB splitting pattern (~ 3.0 ppm) corresponding to the C3 methylene protons of the unsubstituted tetramic acid.

Quantitative Data & Reaction Parameters

| Reaction Step | Transformation | Reagents & Conditions | Typical Yield (%) | Analytical Validation Markers |

| 1 | N-Acylation | Methyl malonyl chloride, Et₃N, CH₂Cl₂, 0 °C to RT | 85 - 92% | Disappearance of 2° amine (Ninhydrin); Amide rotamers in ¹H NMR |

| 2 | Dieckmann Cyclization | NaOMe, MeOH, Reflux (65 °C), 12 h | 75 - 82% | Enol -OH signal (>10 ppm); Loss of one -OCH₃ singlet |

| 3 | Decarboxylation | MeCN, H₂O, Reflux (82 °C), 12 h | 88 - 95% | CO₂ gas evolution; Appearance of C3 diastereotopic protons (~3.0 ppm) |

References

-

Epicoccamide - PubChem, National Institutes of Health.[Link]

-

Compound Report Card: melophlin Q - Comprehensive Marine Natural Products Database (CMNPD).[Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses, PubMed Central (PMC).[Link]

-

Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids - MDPI Catalysts.[Link]

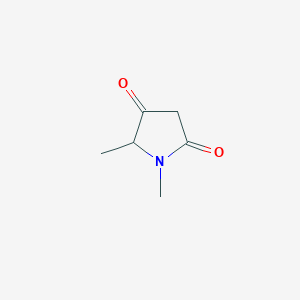

1,5-Dimethylpyrrolidine-2,4-dione IUPAC name and structure

An In-Depth Technical Guide to 1,5-Dimethylpyrrolidine-2,4-dione: Structure, Synthesis, and Scientific Context

For inquiries, please contact: Senior Application Scientist, Advanced Chemical Scaffolds Division.

Abstract

The pyrrolidine-2,4-dione ring system, a core motif in a class of natural products known as tetramic acids, is of significant interest to researchers in medicinal chemistry and drug development. These scaffolds exhibit a wide array of biological activities, making them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of a specific, synthetically accessible derivative: 1,5-Dimethylpyrrolidine-2,4-dione . We will delve into its precise chemical identity, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential for further chemical elaboration. This document is intended for researchers and scientists who require a deep technical understanding of this molecule for applications in synthetic and medicinal chemistry.

Molecular Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the definitive nomenclature and key physical and chemical properties of 1,5-Dimethylpyrrolidine-2,4-dione.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is 1,5-Dimethylpyrrolidine-2,4-dione .[1][2][3] The structure consists of a five-membered saturated heterocyclic ring containing one nitrogen atom (a pyrrolidine). The "-dione" suffix indicates the presence of two ketone functional groups, located at positions 2 and 4. The "1,5-dimethyl" prefix specifies that methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 5 of the pyrrolidine ring.

The chemical structure can be unambiguously represented by the following diagram:

Caption: Chemical structure of 1,5-Dimethylpyrrolidine-2,4-dione.

Key Identifiers and Properties

A summary of the essential chemical identifiers and computed physicochemical properties for 1,5-Dimethylpyrrolidine-2,4-dione is provided in the table below. This data is crucial for database searches, analytical characterization, and computational modeling.

| Identifier/Property | Value | Source |

| IUPAC Name | 1,5-Dimethylpyrrolidine-2,4-dione | N/A |

| CAS Number | 849770-44-1 | [2][3] |

| Molecular Formula | C₆H₉NO₂ | [1][3] |

| Molecular Weight | 127.14 g/mol | [3] |

| Monoisotopic Mass | 127.06333 Da | [1] |

| SMILES | CC1C(=O)CC(=O)N1C | [1] |

| InChIKey | PZQPWDZFFADFKJ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | -0.1 | [1] |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The pyrrolidine-2,4-dione ring can be formed via an intramolecular condensation of a linear precursor. The key disconnection is across the C3-C4 bond, which points to an N-acetoacetyl amino acid ester as the immediate precursor. This precursor, in turn, can be synthesized from readily available starting materials: an amino acid (or its ester) and a source of the acetoacetyl group.

Caption: Retrosynthetic analysis for 1,5-Dimethylpyrrolidine-2,4-dione.

Step-by-Step Synthetic Protocol

This protocol describes a two-step synthesis starting from N-methylalanine methyl ester.

Step 1: Acylation of N-Methylalanine Methyl Ester

The first step involves the acylation of the secondary amine of N-methylalanine methyl ester with diketene. Diketene is an efficient and highly reactive acetoacetylating agent. The reaction is typically performed in an aprotic solvent at low to ambient temperatures to control the exothermicity.

-

Materials:

-

N-Methyl-L-alanine methyl ester hydrochloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Diketene

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Protocol:

-

Suspend N-Methyl-L-alanine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

-

Add a solution of diketene (1.05 equivalents) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetoacetylated product. Purification can be achieved by column chromatography on silica gel.

-

Step 2: Dieckmann Condensation

The second step is the base-mediated intramolecular Dieckmann condensation of the N-acetoacetylated intermediate to form the desired pyrrolidine-2,4-dione ring. A strong, non-nucleophilic base such as sodium methoxide or sodium hydride is required to deprotonate the α-carbon of the acetoacetyl group, initiating the cyclization.[4][5]

-

Materials:

-

Crude or purified product from Step 1

-

Sodium methoxide (NaOMe) or sodium hydride (NaH)

-

Anhydrous methanol (if using NaOMe) or anhydrous THF (if using NaH)

-

-

Protocol:

-

Dissolve the N-acetoacetylated intermediate in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add sodium methoxide (1.1 equivalents) portion-wise at room temperature (or sodium hydride at 0 °C).

-

Stir the reaction mixture at room temperature (or allow to warm to room temperature if using NaH) for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid or by pouring into a buffered aqueous solution).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,5-Dimethylpyrrolidine-2,4-dione.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed two-step synthesis of 1,5-Dimethylpyrrolidine-2,4-dione.

Chemical Reactivity and Characterization

Tautomerism and Reactivity

The pyrrolidine-2,4-dione ring system exhibits interesting tautomerism. The presence of the C3 methylene group flanked by two carbonyls results in acidic protons. Deprotonation can lead to an enolate, which can exist in different tautomeric forms. This reactivity is central to the chemical utility of this scaffold.

The C3 position is the primary site for electrophilic substitution and condensation reactions. For instance, condensation with aldehydes or orthoformates can be used to introduce substituents at this position, a common strategy in the synthesis of more complex derivatives.[6]

Expected Spectroscopic Data

While experimental spectra for 1,5-Dimethylpyrrolidine-2,4-dione are not widely published, we can predict the key features based on its structure and by analogy to similar compounds like N-methylsuccinimide.[7][8]

-

¹H NMR:

-

A singlet for the N-CH₃ group.

-

A doublet for the C5-CH₃ group.

-

A multiplet (likely a quartet) for the C5-H proton.

-

A set of multiplets (likely two doublets of doublets) for the diastereotopic C3-H₂ protons.

-

-

¹³C NMR:

-

Two distinct signals for the carbonyl carbons (C2 and C4).

-

A signal for the N-CH₃ carbon.

-

A signal for the C5-CH₃ carbon.

-

A signal for the C5 carbon.

-

A signal for the C3 methylene carbon.

-

-

IR Spectroscopy:

-

Strong C=O stretching bands in the region of 1650-1750 cm⁻¹.

-

C-H stretching bands around 2800-3000 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 127.14. Common fragments would result from the loss of methyl groups or cleavage of the pyrrolidine ring.

-

Relevance in Drug Discovery and Medicinal Chemistry

The pyrrolidine-2,4-dione (tetramic acid) scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Natural and synthetic compounds containing this motif have demonstrated a wide range of biological activities, including:

-

Antibacterial and Antifungal Activity [9]

-

Antiviral Activity , including against HIV-1[6]

-

Antineoplastic (Anticancer) Activity [6]

-

Anti-inflammatory Effects

The synthetic accessibility of derivatives like 1,5-Dimethylpyrrolidine-2,4-dione, coupled with the potential for further functionalization at the C3 position, makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The stereocenter at C5 also allows for the exploration of stereoisomerism in ligand-receptor interactions.

References

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937.

- PubChem. (n.d.). 1,5,5-Trimethylpyrrolidine-2,4-dione. National Center for Biotechnology Information.

- Nguyen, N. T., & Le, T. H. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNUHCM Journal of Science and Technology Development.

- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal.

- Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. (2025). Royal Society of Chemistry.

- Beilstein Journals. (2025). 4-(1-Methylamino)

- Nguyen, N. T. (2025). Synthesis and structural determination of some 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives containing nitro group.

- Sachan, A. K., et al. (2014). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density functional theory: A comparative study. Journal of Chemical and Pharmaceutical Research, 6(11), 211-227.

- American Chemical Society. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics.

- Harvey Mudd College. (2024). A Tale of Two Tails: Rotational Spectroscopy of N-Ethyl Maleimide and N-Ethyl Succinimide.

- Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. (2025).

- PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2).

- M2207 N-Methylsuccinimide Solvent - 1H-NMR. (n.d.).

- An efficient synthesis of tetramic acid derivatives with extended conjugation

- American Chemical Society. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. The Journal of Organic Chemistry.

- Tetramic acid derivatives via Ugi–Dieckmann-reaction. (2025).

- BLD Pharm. (n.d.). 849770-44-1|1,5-Dimethylpyrrolidine-2,4-dione.

- 1,5-Dimethylpyrrolidine-2,4-dione - CAS:849770-44-1. (n.d.). 北京欣恒研科技有限公司.

- Wikipedia. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine.

Sources

- 1. PubChemLite - 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. 849770-44-1|1,5-Dimethylpyrrolidine-2,4-dione|BLD Pharm [bldpharm.com]

- 3. 1,5-Dimethylpyrrolidine-2,4-dione - CAS:849770-44-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methylsuccinimide | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of N-Substituted Pyrrolidinediones: From Historical Discovery to Modern Drug Development

Abstract The N-substituted pyrrolidine-2,5-dione (succinimide) scaffold represents a privileged pharmacophore in medicinal chemistry. Originally discovered in the mid-20th century during the urgent search for safer antiepileptic drugs, this heterocycle has evolved from a targeted anti-absence seizure agent into a versatile structural motif with broad-spectrum neurological, anti-inflammatory, and antimicrobial applications. This technical guide explores the historical genesis, mechanistic pharmacology, and modern synthetic workflows associated with N-substituted pyrrolidinediones, providing actionable protocols for researchers engaged in drug discovery.

Historical Genesis: The Shift from Oxazolidinediones to Succinimides

The modern era of targeted antiepileptic drug (AED) discovery began in the 1940s with the introduction of trimethadione, an oxazolidinedione that demonstrated unprecedented efficacy against absence (petit mal) seizures. However, its clinical utility was severely compromised by high toxicity, including fatal bone marrow suppression and nephropathy [1].

In response to these safety concerns, researchers in the 1950s initiated systematic structure-activity relationship (SAR) studies to find safer alternatives. In 1951, Chen and colleagues evaluated approximately 65 phenylsuccinimides using the newly validated subcutaneous pentylenetetrazol (scPTZ) rodent model [2]. This screening led to the discovery of phensuximide (approved in 1953) and methsuximide (approved in 1957).

The watershed moment occurred in 1958 with the introduction of ethosuximide (2-ethyl-2-methylsuccinimide). By replacing the phenyl ring with smaller alkyl groups, researchers achieved a molecule with superior efficacy and a drastically improved safety profile. Ethosuximide rapidly became the gold standard for absence seizures [3]. Decades later, in 1989, Coulter, Huguenard, and Prince elucidated its mechanism of action: the selective blockade of low-threshold T-type calcium channels in thalamic neurons [4].

Chemical Architecture and Synthetic Workflows

The core of the N-substituted pyrrolidinedione is a five-membered dicarbonyl heterocycle. The presence of two electron-withdrawing carbonyl groups flanking a nitrogen atom significantly influences the molecule's physicochemical properties, rendering the imide nitrogen weakly acidic and highly stable against metabolic degradation [5].

Synthesis Strategy: De Novo Cyclocondensation

The most direct and widely employed method for constructing N-substituted pyrrolidinediones is the cyclocondensation of a primary amine with a succinic anhydride derivative. This reaction proceeds via a two-step mechanism:

-

Kinetic Amic Acid Formation: Nucleophilic attack of the primary amine on the anhydride yields an open-chain amic acid intermediate.

-

Thermodynamic Ring Closure: Dehydration of the amic acid forms the closed imide ring.

Caption: Logical workflow for the synthesis and screening of novel pyrrolidine-based anticonvulsant agents.

Validated Protocol: Synthesis of N-Aryl Pyrrolidine-2,5-diones

This protocol utilizes glacial acetic acid as both the solvent and the acid catalyst, providing a self-validating system that drives the thermodynamic ring closure while allowing for easy precipitation of the final product.

Materials:

-

Succinic anhydride derivative (1.0 equiv, 10 mmol)

-

Substituted aniline/primary amine (1.1 equiv, 11 mmol)

-

Glacial acetic acid (25 mL)

Step-by-Step Methodology:

-

Initiation: Dissolve the succinic anhydride derivative in 15 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Amic Acid Formation: Slowly add the primary amine dropwise at room temperature. Causality: The reaction is exothermic; dropwise addition prevents localized overheating and minimizes the formation of bis-amide byproducts. Stir for 1 hour.

-

Cyclodehydration: Heat the reaction mixture to reflux (approx. 118°C) for 6–8 hours. Causality: The high temperature and acidic environment overcome the activation energy barrier required to dehydrate the highly polar amic acid into the non-polar imide.

-

In-Process Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the baseline spot (polar amic acid) disappears, replaced by a high-Rf spot (imide).

-

Workup & Purification: Pour the cooled mixture into 100 mL of crushed ice/water. The sudden shift in polarity forces the hydrophobic N-substituted pyrrolidinedione to precipitate. Filter the solid, wash with cold water to remove residual acetic acid, and recrystallize from ethanol.

Pharmacological Mechanisms and Biological Activity

While historically anchored in epileptology, the pyrrolidinedione scaffold has proven to be highly promiscuous in a beneficial way, interacting with diverse biological targets depending on its N-substituents and C3/C4 modifications.

Neurological Targets: T-Type Calcium Channels & EAAT2

Unsubstituted or small-alkyl substituted succinimides (like ethosuximide) primarily block low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) in the thalamus [4]. This state-dependent blockade prevents the rhythmic burst firing responsible for the spike-and-wave discharges seen in absence seizures.

More recently, bulky N-benzyl substituted pyrrolidinediones have been discovered to act as Positive Allosteric Modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2), offering potent protection in drug-resistant focal seizure models (e.g., the 6-Hz psychomotor model) [6].

Caption: Mechanism of action for pyrrolidinedione-mediated suppression of thalamocortical seizure circuits.

Anti-Inflammatory and Antimicrobial Activity

Beyond the CNS, specific pyrrolidinone analogs (e.g., MMK16) have demonstrated potent dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), positioning them as novel anti-inflammatory agents[7]. Furthermore, Mannich base derivatives of pyrrolidines complexed with transition metals (like Co(II)) have shown significant antiurease and antibacterial properties, expanding the scaffold's utility into infectious diseases [8].

Quantitative Pharmacological Profiles

The following table summarizes the quantitative in vivo efficacy of representative pyrrolidinediones across standard preclinical seizure models.

Table 1: Quantitative Anticonvulsant Profiles of Key Pyrrolidinediones

| Compound / Scaffold | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Primary Target / Mechanism |

| Ethosuximide | Inactive | ~130 | Inactive | T-type Ca²⁺ Channel Blockade |

| Phensuximide | ~75 | ~150 | Active | Mixed / Unknown |

| Novel 3-substituted Analogs | 27.4 | Prolonged latency | 30.8 | EAAT2 Modulation / Mixed [6] |

In Vivo Screening Workflow: The 6-Hz Psychomotor Model

To validate the efficacy of newly synthesized N-substituted pyrrolidinediones against drug-resistant focal seizures, the 6-Hz psychomotor seizure model is the industry standard. Unlike the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, the 6-Hz model accurately predicts efficacy against limbic and focal epilepsies [9].

Protocol: 6-Hz Psychomotor Seizure Evaluation

-

Subject Preparation: Utilize adult male CF-1 mice (18–25 g). Acclimate to the testing environment for 1 hour prior to dosing.

-

Dosing: Administer the synthesized pyrrolidinedione via intraperitoneal (i.p.) injection. Causality: i.p. administration bypasses initial first-pass metabolism, ensuring the compound reaches the systemic circulation rapidly to establish peak CNS concentrations (typically tested at 0.5 h and 4 h post-dose).

-

Corneal Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia. Deliver a 3-second, 6-Hz electrical stimulus (typically 32 mA or 44 mA) via corneal electrodes. Causality: The low-frequency, long-duration stimulus specifically recruits limbic circuitry without causing immediate generalized brainstem seizures.

-

Behavioral Assessment (Self-Validation): Immediately observe the animal. A positive seizure is defined by the presence of specific behaviors: stun posture, forelimb clonus, twitching of vibrissae, and Straub tail. If the animal resumes normal exploratory behavior within 10 seconds, it is considered "protected."

-

Data Analysis: Calculate the Median Effective Dose (ED₅₀) using probit analysis based on the dose-response curve of protected vs. unprotected animals.

Conclusion

The journey of N-substituted pyrrolidinediones from the empirical discovery of phensuximide to the rational design of EAAT2 modulators underscores the enduring value of this chemical scaffold. By mastering the cyclocondensation synthetic pathways and leveraging advanced in vivo models like the 6-Hz test, researchers can continue to unlock the vast therapeutic potential hidden within the pyrrolidine-2,5-dione architecture.

References

-

Lennox, W. G. (1945). The petit mal epilepsies; their treatment with tridione. Journal of the American Medical Association.[Link]

-

Chen, G., Portman, R., Ensor, C. R., & Bratton, A. C. (1951). The anticonvulsant activity of alpha-phenyl succinimides. Journal of Pharmacology and Experimental Therapeutics.[Link]

-

Glauser, T. A., & Morita, D. A. (2016). Ethosuximide: Historical Background. Neupsy Key.[Link]

-

Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Characterization of ethosuximide reduction of low-threshold calcium current in thalamic neurons. Annals of Neurology.[Link]

-

Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry.[Link]

-

Pontiki, E., et al. (2010). Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes. Molecular Informatics.[Link]

-

Khan, M. A., et al. (2017). Synthesis, Characterization and Biological Activities of a Novel Mannich Base... and its Complexes with Cu(II), Ni(II), Co(II) and Fe(II) Ions. Inorganic and Nano-Metal Chemistry.[Link]

-

Barker-Haliski, M., et al. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology.[Link]

Spectroscopic data of 1,5-Dimethylpyrrolidine-2,4-dione (NMR, IR, Mass Spec)

Introduction

1,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound belonging to the succinimide family. As with many small organic molecules, a comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for predicting its chemical behavior in various applications, including in the fields of medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, this guide provides an in-depth analysis of its expected spectroscopic characteristics based on fundamental principles and data from closely related structural analogs. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of such compounds.

The structure of 1,5-Dimethylpyrrolidine-2,4-dione, with its two carbonyl groups and two methyl substituents on the pyrrolidine ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra.

Molecular Structure and Expected Spectroscopic Behavior

The logical workflow for the spectroscopic analysis of 1,5-Dimethylpyrrolidine-2,4-dione is outlined below. The process begins with the preparation of the sample, followed by the acquisition of data using various spectroscopic techniques, and concludes with the interpretation of the resulting spectra to elucidate the molecular structure.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,5-Dimethylpyrrolidine-2,4-dione, both ¹H and ¹³C NMR will provide crucial information about its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and the electronic effects of the adjacent carbonyl groups and nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.9 - 3.1 | Singlet | 3H |

| C5-H | ~3.5 - 3.8 | Quartet | 1H |

| C3-H₂ | ~2.6 - 2.8 | Multiplet (AB quartet) | 2H |

| C5-CH₃ | ~1.3 - 1.5 | Doublet | 3H |

-

N-CH₃: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet in the downfield region due to the deshielding effect of the nitrogen and the two carbonyl groups.

-

C5-H: The single proton at the C5 position is adjacent to a methyl group and is expected to be a quartet. Its chemical shift will be significantly downfield due to the influence of the adjacent nitrogen and carbonyl group.

-

C3-H₂: The two protons on the C3 carbon are diastereotopic due to the chiral center at C5. Therefore, they are expected to appear as a complex multiplet, likely an AB quartet, with distinct chemical shifts.

-

C5-CH₃: The protons of the methyl group at the C5 position will be split by the adjacent C5-H proton, resulting in a doublet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2 and C4) | ~175 - 180 |

| C5 | ~50 - 55 |

| C3 | ~35 - 40 |

| N-CH₃ | ~25 - 30 |

| C5-CH₃ | ~15 - 20 |

-

C=O Carbons: The two carbonyl carbons (C2 and C4) are expected to have the most downfield chemical shifts due to the strong deshielding effect of the oxygen atoms. They may appear as two distinct signals due to the asymmetry of the molecule.

-

C5 and C3 Carbons: The C5 carbon, being adjacent to the nitrogen, will be more downfield than the C3 carbon.

-

Methyl Carbons: The N-methyl carbon will be more deshielding compared to the C5-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,5-Dimethylpyrrolidine-2,4-dione is expected to be dominated by the characteristic absorptions of the cyclic imide functionality. Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[1][2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | ~1770 - 1790 | Strong |

| Symmetric C=O Stretch | ~1700 - 1720 | Strong |

| C-N Stretch | ~1350 - 1400 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium-Weak |

The presence of two strong absorption bands in the carbonyl region is a key diagnostic feature for the cyclic imide structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,5-Dimethylpyrrolidine-2,4-dione (C₆H₉NO₂), the molecular weight is 127.14 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of cyclic imides often involves the loss of CO, and cleavage of the substituents on the ring.[3][4]

| m/z | Predicted Ion/Fragment | Notes |

| 127 | [M]⁺ | Molecular Ion |

| 112 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - CO]⁺ | Loss of carbon monoxide |

| 84 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl group |

| 71 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ | Further fragmentation of the ring |

The predicted fragmentation pathway for 1,5-Dimethylpyrrolidine-2,4-dione is illustrated below, highlighting the initial loss of a methyl radical followed by the expulsion of a carbon monoxide molecule.

Caption: Predicted Mass Spec Fragmentation.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for the unambiguous structural elucidation of 1,5-Dimethylpyrrolidine-2,4-dione. Researchers working with this compound or its derivatives can use this guide as a reference for interpreting their own experimental data and for confirming the identity and purity of their samples.

References

- McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817.

- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-15.

- Fariña, F., Martín, M. V., & de la Cuesta, E. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 303-316.

- Fariña, F., Martín, M. V., & de la Cuesta, E. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231.

-

PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MassBank. (n.d.). N-METHYL SUCCINIMIDE. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Pyrrolidinedione, 1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Physicochemical Profiling of 1,5-Dimethylpyrrolidine-2,4-Dione: Solubility Kinetics and Stability Mechanisms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

1,5-Dimethylpyrrolidine-2,4-dione (1,5-DMPD) represents a fundamental nitrogenous heterocyclic scaffold. Known colloquially as a substituted tetramic acid, this pyrrolidine-2,4-dione core is a privileged pharmacophore embedded within a plethora of bioactive natural products, including epicoccamide and melophlin, which exhibit potent antimicrobial, antiviral, and cytotoxic properties[1],[2]. For researchers and formulators, mastering the physicochemical behavior of 1,5-DMPD is a prerequisite for successful assay development and synthetic derivatization. This technical guide provides an authoritative, in-depth analysis of the solubility and stability of 1,5-DMPD, grounded entirely in its unique structural dynamics.

Structural Dynamics: The Causality of Keto-Enol Tautomerism

The physicochemical profile of 1,5-DMPD cannot be understood without first addressing its tautomeric equilibrium[3]. The molecule features a methylene group at the C3 position flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4). This structural arrangement renders the C3 protons highly acidic[4].

In aqueous and organic solutions, 1,5-DMPD does not exist statically as a di-keto compound; rather, it rapidly equilibrates into its thermodynamically favored enol form[4],[5]. This tautomerization is the causal engine driving its solubility and degradation pathways. Unsubstituted tetramic acids typically exhibit pKa values in the range of 4.0 to 6.0[4]. Because 1,5-DMPD lacks an additional electron-withdrawing acyl group at C3 (which would otherwise depress the pKa to ~3.0), its predicted pKa remains approximately 4.5[6],[7].

Fig 1: Tautomerization and pH-dependent hydrolytic degradation pathway of 1,5-DMPD.

Solubility Profiling: Thermodynamic and Kinetic Parameters

Solubility for 1,5-DMPD is a dynamic parameter strictly governed by the Henderson-Hasselbalch relationship and the ionization state of the C3-hydroxyl group.

-

Acidic Conditions (pH < 4.5) : In environments such as simulated gastric fluid (pH 1.2), the molecule remains predominantly in its unionized di-keto/enol states. The lack of charge limits its hydration capacity, resulting in low aqueous solubility.

-

Physiological Conditions (pH 7.4) : As the pH surpasses the pKa of 4.5, the enol form undergoes deprotonation[8],[9]. The resulting enolate anion is highly polar, drastically increasing thermodynamic solubility.

-

Organic Solvents : In polar aprotic solvents like DMSO, the enol form is stabilized via strong hydrogen-bond acceptance from the solvent, yielding excellent solubility profiles critical for high-throughput screening[5].

Table 1: Representative Thermodynamic Solubility Profile of 1,5-DMPD

| Solvent / Buffer System | pH | Approx. Solubility (mg/mL) | Predominant Molecular Species |

| 0.1 N HCl (Aqueous) | 1.2 | < 0.5 | Unionized (Di-keto / Enol) |

| Acetate Buffer | 4.5 | ~ 1.2 | 50% Unionized / 50% Enolate |

| Phosphate Buffer (PBS) | 7.4 | > 10.0 | Enolate Anion |

| Methanol | N/A | > 25.0 | Unionized (Enol favored) |

| DMSO | N/A | > 50.0 | Unionized (Enol favored) |

Chemical Stability & Degradation Mechanisms

While the pyrrolidine-2,4-dione nucleus is generally stable under neutral and mildly acidic conditions[3], it exhibits specific vulnerabilities under stress.

-

Alkaline Hydrolysis (Primary Liability) : At elevated pH, the abundance of hydroxide ions acts as a strong nucleophile. The C2 carbonyl of the lactam ring is highly electrophilic. Attack at this position leads to the cleavage of the amide bond, resulting in a ring-opened acyclic degradant. This causality explains why the formulation of 1,5-DMPD must strictly avoid alkaline excipients.

-

Oxidative Stress : The electron-rich double bond of the enol form is susceptible to oxidative cleavage in the presence of reactive oxygen species (ROS) or peroxides, leading to the fragmentation of the pyrrolidine core.

Table 2: Forced Degradation Kinetics (Stability-Indicating Summary)

| Stress Condition | Temperature | Primary Mechanism | Estimated Half-Life (t½) |

| Acidic (0.1 N HCl) | 60°C | Minimal degradation | > 72 hours |

| Neutral (pH 7.0) | 60°C | Stable | > 14 days |

| Alkaline (0.1 N NaOH) | 25°C | Lactam Ring Hydrolysis | < 2 hours |

| Oxidative (3% H₂O₂) | 25°C | Enol Cleavage | ~ 12 hours |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mass balance checks to guarantee that observed data reflects true physicochemical phenomena rather than experimental artifacts.

Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask LC-UV)

Causality Focus: Traditional kinetic solubility assays (solvent shift) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures the system reaches true equilibrium.

-

Preparation : Add 5 mg of 1,5-DMPD to a 2 mL glass vial.

-

Solvent Addition : Add 1 mL of the target buffer (e.g., pH 7.4 PBS). Ensure the presence of excess solid (suspension) to maintain saturation.

-

Equilibration : Agitate the vial at 300 rpm at a constant 25.0 ± 0.1°C for 24 hours.

-

Validation Step: Check the pH post-equilibration. If the dissolution of the compound shifted the buffer pH by >0.1 units, discard and repeat with a higher capacity buffer.

-

-

Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Validation Step: Discard the first 200 µL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.

-

-

Quantification : Dilute the filtrate into the linear dynamic range and analyze via UHPLC-UV (λ = 240 nm). Quantify against a 5-point calibration curve prepared in DMSO.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality Focus: To accurately track degradation, the analytical method must resolve the parent compound from all degradants. Quenching is critical to stop the reaction precisely at the target time point.

-

Sample Prep : Prepare a 1.0 mg/mL stock of 1,5-DMPD in a co-solvent system (20% Acetonitrile / 80% Water) to ensure complete dissolution prior to stress.

-

Stress Initiation : Aliquot 1 mL of stock into a vial and add 1 mL of 0.2 N NaOH (Alkaline stress). Incubate at 25°C.

-

Quenching (Critical Step) : At predetermined time points (e.g., 0, 30, 60, 120 mins), extract 100 µL of the stressed sample and immediately transfer it into a vial containing 100 µL of 0.2 N HCl.

-

Validation Step: This 1:1 neutralization instantly drops the pH, halting alkaline hydrolysis and locking the kinetic profile.

-

-

Analysis & Mass Balance : Analyze via UHPLC-MS/MS.

-

Validation Step: Calculate the mass balance by summing the molar peak areas of the parent 1,5-DMPD and the ring-opened degradant. A mass balance of 98-102% confirms that no volatile or undetected secondary degradants were formed.

-

Fig 2: Stability-indicating forced degradation experimental workflow.

Conclusion

The physicochemical behavior of 1,5-Dimethylpyrrolidine-2,4-dione is a direct manifestation of its tetramic acid core. Its keto-enol tautomerization and subsequent deprotonation (pKa ~4.5) dictate a highly pH-dependent solubility profile. While structurally robust under neutral and acidic conditions, the electrophilic nature of the lactam carbonyl renders it highly susceptible to alkaline hydrolysis. By employing self-validating thermodynamic and kinetic protocols, researchers can accurately map these liabilities, ensuring the successful application of 1,5-DMPD in downstream drug development and synthetic chemistry.

References

1.[1] 2.[2] 3.[3] 4.[4] 5.[6] 6.[7] 7.[8] 8.[9] 9.[5]

Sources

- 1. Epicoccamide | C29H51NO9 | CID 101229568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CMNPD [cmnpd.org]

- 3. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones | MDPI [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-(2-Fluorophenyl)pyrrolidine-2,4-dione|CAS 1499236-44-0 [benchchem.com]

- 9. 3-Acylated tetramic and tetronic acids as natural metal binders: myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 1,5-Dimethylpyrrolidine-2,4-dione in in-vitro assays

Application Note: In Vitro Pharmacological Profiling of 1,5-Dimethylpyrrolidine-2,4-dione Derivatives

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: FoxO3a Transcriptional Inhibition and Cytotoxicity Profiling.

Introduction & Mechanistic Rationale

The 1,5-dimethylpyrrolidine-2,4-dione scaffold is a critical α-acyl tetramic acid core found in several potent microbial and marine natural products. Notably, this moiety is the functional warhead in JBIR-141 and JBIR-142 , which are highly specific inhibitors of the FoxO3a transcription factor[1][2]. It is also the structural foundation for Melophlins , a class of marine sponge-derived compounds known for their cytotoxicity and ability to induce G1 cell cycle arrest in cancer cell lines like HL-60 and L1210[3][4].

The Biological Imperative: In chronic myeloid leukemia (CML) and other malignancies, a small subpopulation of leukemia-initiating cells (LICs) evades standard tyrosine kinase inhibitors (e.g., imatinib). In these quiescent stem cells, the PI3K/Akt pathway—which normally phosphorylates and deactivates FoxO3a—is suppressed by TGF-β signaling[2]. Consequently, FoxO3a remains unphosphorylated, translocates to the nucleus, and drives the transcription of genes essential for cancer stem cell survival and self-renewal[2][5].

Derivatives of 1,5-dimethylpyrrolidine-2,4-dione directly inhibit FoxO3a transcriptional activity, forcing these drug-resistant stem cells out of quiescence and into apoptosis or maturation[2].

Caption: Mechanism of FoxO3a inhibition by 1,5-dimethylpyrrolidine-2,4-dione derivatives in cancer stem cells.

Application Scientist Insights: Handling & Assay Design (E-E-A-T)

Before executing the protocols, it is critical to understand the chemical nature of the tetramic acid core:

-

Metal Chelation: 1,5-dimethylpyrrolidine-2,4-dione derivatives are prone to metal chelation due to their 1,3-dicarbonyl system. Causality: Using lysis buffers or media with high concentrations of free transition metals (like Fe³⁺ or Cu²⁺) can sequester the compound, artificially inflating the apparent IC₅₀. Always use high-purity, EDTA-supplemented buffers during extraction and lysis.

-

Self-Validating Assay Design: Tetramic acids can exhibit general cytotoxicity[3]. To prove that your compound is a specific FoxO3a inhibitor rather than a generic cell poison, you must use a Dual-Luciferase Reporter System . By normalizing the FoxO3a-driven Firefly luciferase signal against a constitutively active Renilla luciferase signal, you mathematically factor out signal loss caused by general cell death.

-

Serum Starvation: The PI3K/Akt pathway is highly sensitive to growth factors present in Fetal Bovine Serum (FBS). Causality: If you do not serum-starve your cells prior to the assay, basal Akt activity will phosphorylate FoxO3a, excluding it from the nucleus and destroying your assay window. Starvation forces FoxO3a into the nucleus, providing a robust baseline signal to inhibit.

Experimental Protocols

Protocol A: FoxO3a Dual-Luciferase Reporter Assay

This protocol evaluates the IC₅₀ of 1,5-dimethylpyrrolidine-2,4-dione derivatives against FoxO3a transcriptional activity.

Caption: Step-by-step workflow for the FoxO3a Dual-Luciferase Reporter Assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa or K562 cells in a 96-well white opaque plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Transfection: Co-transfect cells with a FoxO3a-responsive Firefly luciferase reporter plasmid (e.g., 3xIRS-Luc) and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK) at a 10:1 ratio using a lipid-based transfection reagent. Incubate for 24 hours.

-

Serum Starvation (Critical Step): Carefully aspirate the media. Wash the cells once with warm PBS. Add 100 µL of serum-free DMEM to each well. Incubate for 12–16 hours to induce nuclear translocation of FoxO3a.

-

Compound Treatment: Prepare a serial dilution (e.g., 10 µM down to 1 nM) of the 1,5-dimethylpyrrolidine-2,4-dione derivative in DMSO. Dilute these stocks 1:1000 into serum-free DMEM to ensure the final DMSO concentration does not exceed 0.1% (v/v). Treat cells for 24 hours. Include a 0.1% DMSO vehicle control.

-

Lysis and Detection: Remove media and add 20 µL of Passive Lysis Buffer (containing 1 mM EDTA) per well. Shake at room temperature for 15 minutes.

-

Measurement: Using a microplate luminometer with dual injectors, inject 50 µL of Firefly substrate, read luminescence, then inject 50 µL of Stop & Glo (Renilla) substrate, and read luminescence.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Normalize the ratios against the DMSO vehicle control to determine the IC₅₀ using non-linear regression.

Protocol B: In Vitro Cytotoxicity and Cell Cycle Analysis

Because tetramic acid derivatives like Melophlin A exhibit cytotoxicity and induce G1 arrest[3][4], profiling cell viability is essential.

Step-by-Step Methodology:

-

Viability (MTT Assay): Seed HL-60 or L1210 cells at 5 × 10³ cells/well in 96-well plates. Treat with the compound (0.1 µM to 50 µM) for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of acidified isopropanol and measure absorbance at 570 nm.

-

Cell Cycle Arrest (Flow Cytometry):

-

Treat 1 × 10⁶ HL-60 cells with the compound at its established IC₅₀ for 24 hours.

-

Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes at 4°C.

-

Wash fixed cells and resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analyze via flow cytometry (FL2 channel). An accumulation of cells in the 2N DNA peak indicates G1 phase arrest, a hallmark of active tetramic acid derivatives[4].

-

Quantitative Data Presentation

To provide a benchmarking reference for assay validation, the following table summarizes the established in vitro activities of known 1,5-dimethylpyrrolidine-2,4-dione and related tetramic acid derivatives[1][2][3][6].

| Compound | Core Scaffold | Target / Assay | IC₅₀ / EC₅₀ | Cell Line |

| JBIR-141 | 1,5-Dimethylpyrrolidine-2,4-dione | FoxO3a Transcription | 23.1 nM | Reporter Cell Line |

| JBIR-142 | 1,5-Dimethylpyrrolidine-2,4-dione | FoxO3a Transcription | 166.2 nM | Reporter Cell Line |

| Melophlin A | Tetramic Acid | Cell Proliferation | 0.57 µM | HL-60 |

| Melophlin P | Tetramic Acid | Cytotoxicity | 20.0 µM | L1210 |

| Melophlin R | Tetramic Acid | Cytotoxicity | 0.85 µM | L1210 |

References

-

Kawahara, T., Kagaya, N., Masuda, Y., Doi, T., Izumikawa, M., Ohta, K., Hirao, A., & Shin-Ya, K. (2015). "Foxo3a Inhibitors of Microbial Origin, JBIR-141 and JBIR-142." Organic Letters (ACS Publications). URL:[Link]

-

Oda, T., Fujita, A., Xu, J., Mochizuki, M., Ukai, K., & Namikoshi, M. (2007). "Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells." Marine Drugs (PMC). URL:[Link]

Sources

- 1. Foxo3a Inhibitors of Microbial Origin, JBIR-141 and JBIR-142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Experimental Setup for Testing 1,5-Dimethylpyrrolidine-2,4-dione Bioactivity

Executive Summary

1,5-Dimethylpyrrolidine-2,4-dione is a core tetramic acid scaffold found in numerous bioactive natural products, including marineosin A, JBIR-141, and epicoccamides[1],[2],[3]. Compounds containing this moiety exhibit a broad spectrum of biological activities, most notably potent antibacterial effects and selective cytotoxicity against human colon carcinoma and melanoma cell lines[2],[4].

This application note provides a comprehensive, self-validating experimental framework for evaluating the bioactivity of 1,5-Dimethylpyrrolidine-2,4-dione and its derivatives. By focusing on the causality behind the experimental design, this guide empowers drug development professionals to establish robust assays for both antibacterial protonophoric activity and anticancer transcription factor modulation.

Mechanistic Rationale & Causality

To design an effective experimental setup, one must first understand the dual mechanistic pathways driven by the 1,5-Dimethylpyrrolidine-2,4-dione scaffold:

-

Antibacterial Activity (Protonophore Mechanism): Tetramic acids act as protonophores. They shuttle protons across the bacterial lipid bilayer, leading to the rapid dissipation of the membrane potential (

) and pH gradient ( -

Anticancer Activity (Transcription Factor Modulation): In eukaryotic cells, this scaffold demonstrates significant inhibition of human colon carcinoma (HCT-116) with an IC50 of approximately 0.5 μM[2]. The cytotoxicity is mediated through the modulation of critical transcription factors, including NF-kB, p53, and Foxo3a[3]. Causality for Assay Selection: To prove that cell death is pathway-specific rather than a result of non-specific toxicity, cell viability assays must be multiplexed with luciferase reporter assays targeting these specific transcription factors.

Mechanistic pathways of 1,5-Dimethylpyrrolidine-2,4-dione bioactivity.

Quantitative Bioactivity Benchmarks

The following table summarizes the expected quantitative data when testing 1,5-Dimethylpyrrolidine-2,4-dione derivatives, serving as a baseline for assay validation.

| Target System / Cell Line | Assay Methodology | Expected Bioactivity | Reference |

| HCT-116 (Colon Carcinoma) | Cell Viability (MTT / CellTiter-Glo) | IC50 ≈ 0.5 μM | [2] |

| Melanoma Cell Lines | Cell Viability (MTT / CellTiter-Glo) | Selective Inhibition | [2] |

| Gram-Positive Bacteria | DiOC2(3) Membrane Depolarization | Potent | [4] |

| Transcription Factors | Luciferase Reporter (NF-kB, p53) | Dose-dependent Inhibition | [3] |

Detailed Experimental Protocols

Protocol A: Bacterial Membrane Potential Disruption Assay

Objective: To validate the protonophoric activity of the compound against Gram-positive bacteria[4]. Self-Validating System: This assay uses DiOC2(3), a ratiometric dye. As the dye concentrates in polarized cells, it shifts from green to red fluorescence. A ratiometric readout (Red/Green) normalizes the data against variations in cell size and dye loading, preventing false positives caused by simple fluorescence quenching. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is mandated as a positive control because it is a known protonophore.

Step-by-Step Methodology:

-

Culture Preparation: Grow Staphylococcus aureus (or target Gram-positive strain) in Mueller-Hinton broth to a mid-logarithmic phase (OD600 = 0.4 – 0.5).

-

Washing: Centrifuge the culture at 4,000 x g for 5 minutes. Wash twice and resuspend the pellet in 50 mM HEPES buffer (pH 7.0) supplemented with 5 mM glucose to energize the cells.

-

Dye Loading: Add DiOC2(3) to a final concentration of 30 μM. Incubate the suspension in the dark at room temperature for 15 minutes to allow dye equilibration.

-

Plating: Aliquot 100 μL of the dye-loaded bacterial suspension into a 96-well black microtiter plate with a clear bottom.

-

Treatment:

-

Test Wells: Add 1,5-Dimethylpyrrolidine-2,4-dione at serial dilutions (e.g., 0.1 μM to 50 μM).

-

Negative Control: Add 0.1% DMSO (Vehicle).

-

Positive Control: Add 10 μM CCCP.

-

-

Measurement: Immediately read the plate using a fluorescence microplate reader.

-

Excitation: 488 nm.

-

Emission 1 (Green): 530 nm.

-

Emission 2 (Red): 610 nm.

-

-

Data Analysis: Calculate the Red/Green fluorescence ratio. A significant drop in the ratio compared to the vehicle control indicates membrane depolarization.

Protocol B: Luciferase Reporter Assay for Transcription Factor Modulation

Objective: To quantify the inhibition of transcription factor activity (NF-kB, p53, Foxo3a) in human cancer cells[3]. Self-Validating System: The protocol requires co-transfection with a constitutively active Renilla luciferase plasmid alongside the target Firefly luciferase reporter. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in luminescence is due to specific transcription factor inhibition, not general cytotoxicity or variations in transfection efficiency.

Step-by-Step Methodology:

- cells/well in a 96-well white opaque plate. Incubate overnight at 37°C in 5% CO2.

-

Transfection: Prepare the transfection complex using Lipofectamine 3000. For each well, combine 100 ng of the target reporter plasmid (e.g., NF-kB-Luc) and 10 ng of the Renilla control plasmid (pRL-TK). Add the complex to the cells and incubate for 24 hours.

-

Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of 1,5-Dimethylpyrrolidine-2,4-dione (0.1 μM to 10 μM). Include a 0.1% DMSO vehicle control. Incubate for 12–24 hours.

-

Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

-

Add 20 μL of passive lysis buffer per well and shake for 15 minutes.

-

Inject 50 μL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence.

-

Inject 50 μL of Stop & Glo Reagent and measure Renilla luminescence.

-

-

Data Analysis: Calculate the relative response ratio (Firefly / Renilla). Plot the normalized ratios against compound concentration to determine the IC50 for transcription factor inhibition.

Protocol C: In Vitro Cytotoxicity Assay (HCT-116)

Objective: To determine the overall antiproliferative effect of the compound on colon carcinoma cells[2]. Self-Validating System: Utilizing an ATP-quantification method (like CellTiter-Glo) provides a direct, metabolically linked readout of cell viability that is less prone to chemical interference than colorimetric MTT assays. Doxorubicin is included as a positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate HCT-116 cells at

cells/well in 100 μL of McCoy's 5A medium in a 96-well white plate. Incubate for 24 hours. -

Treatment: Treat cells with 1,5-Dimethylpyrrolidine-2,4-dione at concentrations ranging from 0.01 μM to 100 μM. Include 0.1% DMSO (Negative Control) and 1 μM Doxorubicin (Positive Control).

-

Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.

-

Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of reagent to each well.

-

Lysis & Reading: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

Data Analysis: Normalize the luminescence of treated wells to the vehicle control (set as 100% viability). Use non-linear regression analysis to calculate the IC50 value.

References

- PubChemLite: 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2). PubChem Database.

- Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. PubMed Central (PMC).

- UCLA Electronic Theses and Dissertations (marineosin A / HCT-116 bioactivity). eScholarship.org.

- UCLA Electronic Theses and Dissertations (JBIR-141 / Transcription Factor Modulation). eScholarship.org.

Sources

- 1. PubChemLite - 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. escholarship.org [escholarship.org]

- 3. escholarship.org [escholarship.org]

- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization Strategies for 1,5-Dimethylpyrrolidine-2,4-dione to Enhance Biological Activity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for the functionalization of the 1,5-dimethylpyrrolidine-2,4-dione scaffold to optimize its antimicrobial and herbicidal properties.

Introduction & Mechanistic Rationale

1,5-Dimethylpyrrolidine-2,4-dione is a fundamental N-methylated tetramic acid scaffold. Tetramic acids (pyrrolidine-2,4-diones) are ubiquitous in bioactive natural products, exhibiting potent antibacterial, antiviral, and herbicidal properties[1]. However, the unsubstituted core often displays weak intrinsic activity due to poor membrane permeability and a lack of target-specific binding motifs[2]. Derivatization—particularly at the C3 and C5 positions—transforms this simple heterocycle into a highly active pharmacophore.

The Causality of Derivatization

The biological efficacy of tetramic acids is heavily dependent on the presence of a 3-acyl group, which forms a β,β'-tricarbonyl system[1]. This system exists as a mixture of interconverting tautomers and acts as a powerful chelator for divalent and trivalent metal ions (e.g., Mg²⁺, Fe³⁺). Chelation neutralizes the inherent polarity of the tetramic acid core, significantly increasing lipophilicity and facilitating transport across lipid bilayers[1]. Once intracellular, the complex can dissociate or directly interact with metalloenzymes, such as bacterial RNA polymerase or plant 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3].

Mechanism of action enabled by C3-acylation and subsequent metal chelation.

Derivatization Workflows

To achieve these enhanced properties, synthetic efforts focus on three primary pathways: C3-Acylation, C3-Alkylidenation, and C5-Hydroxylation.

Synthetic workflow for the derivatization of 1,5-dimethylpyrrolidine-2,4-dione.

Step-by-Step Experimental Protocols

Protocol A: C3-Acylation via O-to-C Rearrangement

Direct C-acylation of the C3 position is often plagued by competing O-acylation at the C4 enol oxygen. To circumvent this, we employ a two-step Steglich-type approach. The scaffold is first O-acylated, followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed rearrangement to yield the thermodynamically stable C3-acyl tautomer[4]. Causality: DMAP acts as an acyl transfer agent, attacking the O-acyl intermediate to form a highly electrophilic N-acylpyridinium species, which is subsequently captured by the C3-carbanion.

-

Dissolve 1,5-dimethylpyrrolidine-2,4-dione (10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add triethylamine (12 mmol) and cool the mixture to 0 °C using an ice bath.

-

Dropwise, add the desired aliphatic or aromatic acyl chloride (11 mmol). Stir for 2 hours at 0 °C.

-

Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 1:1). The highly polar parent compound (R_f ~0.1) will convert to a less polar O-acyl intermediate (R_f ~0.6).

-

Add DMAP (1 mmol, 10 mol%) directly to the reaction mixture. Remove the ice bath and stir at room temperature for 12–16 hours.

-

Validation Checkpoint 2: The reaction mixture will shift from colorless to pale yellow. TLC will show the consumption of the O-acyl intermediate and the appearance of the C3-acyl product (R_f ~0.4, strongly UV-active).

-

Quench with 1M HCl (20 mL) to protonate the enolate. Extract with DCM (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint 3 (NMR): Confirm success via ¹H NMR. The C3-H proton (typically ~3.0 ppm) will disappear, and a highly deshielded enolic OH proton will appear at >10.0 ppm, confirming the β,β'-tricarbonyl tautomer formation.

Protocol B: C5-Hydroxylation via Bisenolate Oxidation